Edaravone D5

概要

説明

Edaravone D5 is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 179.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- Edaravone scavenges and suppresses the generation of hydroxyl radicals and peroxynitrite radicals .

- By preventing oxidative damage to cell membranes, it may contribute to inhibiting the progression of ALS .

- The exact mechanism of action in ALS is not fully elucidated, but its antioxidant properties likely mediate therapeutic effects .

- Edaravone-activated neurotrophic factor signaling pathways, especially GDNF/RET signaling, have been discovered .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

Edaravone D5 plays a crucial role in biochemical reactions by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It interacts with various enzymes, proteins, and biomolecules involved in oxidative stress pathways. For instance, this compound interacts with superoxide dismutase (SOD) and catalase, enhancing their antioxidant activities. Additionally, this compound binds to peroxynitrite, a reactive nitrogen species, and neutralizes its harmful effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to protect neurons from oxidative damage by reducing ROS levels and enhancing mitochondrial function. This compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. Furthermore, this compound modulates gene expression related to oxidative stress and inflammation, thereby improving cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to scavenge free radicals and inhibit oxidative stress. This compound binds to ROS and reactive nitrogen species, neutralizing their harmful effects. It also activates the Nrf2 pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). Additionally, this compound inhibits the activation of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), reducing inflammation and oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates good stability and minimal degradation under standard laboratory conditions. Long-term studies have shown that this compound maintains its neuroprotective effects over extended periods, with consistent reduction in oxidative stress and improvement in cellular function. In both in vitro and in vivo studies, this compound has shown sustained efficacy in protecting neurons and other cell types from oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces oxidative stress and improves motor function in animal models of neurodegenerative diseases. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Sirt1/Nrf2/HO-1/GPx4 pathway. This pathway plays a critical role in regulating oxidative stress and inflammation. This compound enhances the activity of Sirt1, a deacetylase enzyme, which subsequently activates Nrf2. Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, such as HO-1 and GPx4. These genes help in reducing oxidative damage and improving cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It readily crosses the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system. This compound is distributed to various organs, including the heart, lung, and kidney. It is excreted equally via urine and feces. The pharmacokinetics and tissue distribution of this compound have been well-characterized in pre-clinical studies .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the mitochondria, where it exerts its antioxidant effects by reducing mitochondrial ROS levels. Additionally, this compound can be found in the cytoplasm and nucleus, where it modulates gene expression and cell signaling pathways. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

生物活性

Edaravone D5 is a deuterated form of edaravone, a well-known free radical scavenger primarily used in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and ischemic stroke. Its biological activity is primarily attributed to its antioxidant properties, which mitigate oxidative stress and cellular damage caused by reactive oxygen species (ROS). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and comparative analysis with its non-deuterated counterpart.

This compound functions as a potent antioxidant by scavenging hydroxyl radicals and peroxynitrite radicals. The compound inhibits lipid peroxidation and protects endothelial cells from oxidative damage induced by lipid peroxides. While the exact mechanism in ALS remains partially elucidated, it is believed that this compound's neuroprotective effects stem from its ability to:

- Scavenge Free Radicals : Reducing oxidative stress in neuronal cells.

- Inhibit Inflammation : Suppressing the activation of neutrophils and inhibiting nitric oxide synthase expression.

- Preserve Mitochondrial Function : Enhancing mitochondrial membrane potential and reducing apoptosis in neuronal models .

Efficacy in Clinical Studies

Recent studies have explored the efficacy of this compound in ALS patients. A meta-analysis comprising 11 studies with 2845 participants indicated that edaravone significantly improves survival rates at various time points (18, 24, and 30 months) without increasing adverse effects compared to placebo . The following table summarizes key findings from clinical trials:

Case Studies

- Case Study on ALS Patient : In one documented case, an ALS patient exhibited a slower decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score after starting edaravone treatment compared to the six months prior. This suggests potential benefits in disease progression, although the evidence from a single patient should be interpreted cautiously due to its subjective nature .

- Animal Model Research : In preclinical studies using SOD1 G93A transgenic mice (a model for ALS), this compound demonstrated significant neuroprotective effects. Motor function deficits were delayed in treated mice compared to controls, indicating potential therapeutic benefits .

Comparative Analysis with Edaravone

While both Edaravone and this compound share similar mechanisms of action, the deuterated form may offer advantages such as improved pharmacokinetics and stability. Research indicates that this compound may have enhanced oral bioavailability and prolonged half-life compared to its predecessor . This could lead to more effective dosing regimens and potentially better patient outcomes.

科学的研究の応用

Neuroprotective Applications

Edaravone D5 has shown promise in various neurodegenerative diseases due to its ability to penetrate the central nervous system effectively. Its applications include:

- Cerebral Infarction : Edaravone has been approved in Japan for treating patients with acute ischemic stroke. Studies indicate that it can significantly reduce neuronal damage by scavenging reactive oxygen species during ischemia-reperfusion injury .

- Amyotrophic Lateral Sclerosis (ALS) : Clinical trials have demonstrated that Edaravone can improve survival rates in ALS patients without adversely affecting functional outcomes. A meta-analysis showed a statistically significant increase in survival rates at 18, 24, and 30 months post-treatment .

- Traumatic Brain Injury : Animal models have indicated that Edaravone can mitigate secondary brain injury following trauma by inhibiting oxidative stress and inflammation .

Pharmacokinetics and Efficacy Studies

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic potential. Recent studies have characterized its absorption, distribution, metabolism, and excretion (ADME) profiles:

| Parameter | Edaravone | This compound |

|---|---|---|

| Bioavailability | Moderate | Enhanced |

| Half-life | Short | Extended |

| Tissue Distribution | Broad | Targeted |

| Metabolism | Hepatic | Reduced hepatic impact |

These enhancements are attributed to the incorporation of deuterium, which stabilizes the molecule against metabolic degradation.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort study involving ALS patients treated with intravenous Edaravone showed a significant reduction in disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) score compared to matched controls receiving standard therapy .

- Case Study 2 : In a clinical trial for cerebral infarction, patients receiving Edaravone exhibited improved neurological outcomes within 24 hours post-treatment, demonstrating its rapid neuroprotective effects .

特性

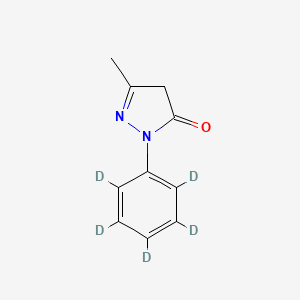

IUPAC Name |

5-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUYTUMUWHWMC-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=N2)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。